![molecular formula C20H18N2O4 B3902909 5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902909.png)
5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Curcumin II and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. In
Scientific Research Applications
5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and antioxidant effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to reduce inflammation in animal models of arthritis and colitis. The compound has also been studied for its neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. It has also been found to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. It has also been found to modulate the immune response and enhance the activity of natural killer cells, which are involved in the body's defense against cancer cells and viruses.
Advantages and Limitations for Lab Experiments
5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It is also highly soluble in organic solvents, which facilitates its use in various assays. However, the compound has some limitations for lab experiments. It is relatively insoluble in water, which limits its use in aqueous-based assays. Additionally, the compound has poor bioavailability, which may limit its therapeutic potential in vivo.
Future Directions
There are several future directions for the study of 5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate its potential therapeutic applications in vivo. This would involve testing the compound in animal models of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to explore the structure-activity relationship of the compound and identify more potent analogs. This would involve synthesizing and testing a range of analogs to identify those with improved biological activity. Finally, it would be interesting to investigate the potential synergistic effects of 5-(2-hydroxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with other compounds, such as chemotherapy drugs or other natural products. This could lead to the development of more effective combination therapies for various diseases.
properties
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12(2)13-7-9-15(10-8-13)22-19(25)16(18(24)21-20(22)26)11-14-5-3-4-6-17(14)23/h3-12,23H,1-2H3,(H,21,24,26)/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIJNCNCWDMOLL-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3O)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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